

Application Notes: Expression and Purification of Recombinant CCT1 Protein from E. coli

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Compound of Interest

Compound Name: CCT1

Cat. No.: B1192471

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Introduction

Chaperonin Containing TCP-1 Subunit 1 (**CCT1**), also known as TCP-1 alpha, is a key component of the eukaryotic cytosolic chaperonin complex TRiC (TCP-1 Ring Complex).[1][2] This complex is essential for cellular proteostasis, mediating the proper folding of a significant portion of newly synthesized proteins, including critical cytoskeletal components like actin and tubulin.[1][3] The study of **CCT1** is vital for understanding fundamental cellular processes and its role in diseases linked to protein misfolding, such as neurodegenerative disorders and cancer.[1][3]

Producing high-quality, purified recombinant **CCT1** is a prerequisite for structural and functional studies, inhibitor screening, and drug development. Escherichia coli (E. coli) is a widely used and effective host for recombinant protein production due to its rapid growth, well-understood genetics, high yields, and cost-effectiveness.[4][5][6][7][8] These application notes provide a comprehensive protocol for the expression and purification of recombinant **CCT1** from E. coli, yielding protein suitable for a variety of downstream applications.

Principle

The protocol outlines a multi-step process beginning with the expression of a **CCT1** gene, codon-optimized for E. coli, fused to an affinity tag (e.g., a polyhistidine or His-tag). The His-tag allows for efficient capture and initial purification from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[9][10][11] A subsequent polishing step using Size-Exclusion Chromatography (SEC), also known as gel filtration, is employed to remove remaining

impurities and protein aggregates, resulting in a highly pure and homogenous **CCT1** preparation.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Data Presentation

Quantitative data from a typical purification process are summarized below. Yields and purity are representative and may vary based on expression levels and experimental conditions.

Table 1: Summary of a Typical **CCT1** Purification from a 1L E. coli Culture

Purification Step	Total Protein (mg)	CCT1 Yield (mg)	Purity (%)
Clarified Lysate	350	25	~7%
IMAC (Ni-NTA) Eluate	22	19	>85%
SEC (Gel Filtration)	15	14	>95%

Experimental Protocols

Protocol 1: Gene Synthesis, Vector Construction, and Transformation

- **Gene Synthesis and Codon Optimization:** The human **CCT1** gene should be codon-optimized for expression in E. coli to enhance translation efficiency. This service is commercially available. The optimized gene should be synthesized with appropriate restriction sites for cloning and an N-terminal or C-terminal 6xHis-tag sequence for purification.
- **Vector Selection:** A high-expression vector such as pET-28a(+) is recommended. This vector provides a T7 promoter for strong, inducible expression and confers kanamycin resistance for selection.[\[8\]](#)
- **Cloning:** Ligate the synthesized, tagged **CCT1** gene into the pET-28a(+) vector using the chosen restriction sites.
- **Transformation for Plasmid Propagation:** Transform the ligated plasmid into a cloning strain of E. coli, such as DH5 α . Plate on LB agar with kanamycin and incubate overnight at 37°C.

- **Plasmid Verification:** Select a single colony, grow a small-scale culture, and isolate the plasmid DNA. Verify the correct insertion of the **CCT1** gene via restriction digest and Sanger sequencing.[\[7\]](#)
- **Transformation for Protein Expression:** Transform the verified plasmid into an expression strain of *E. coli*, such as BL21(DE3).[\[8\]](#) Plate on LB agar with kanamycin and incubate overnight at 37°C.

Protocol 2: Recombinant **CCT1** Expression

- **Starter Culture:** Inoculate a single colony from the transformation plate into 10 mL of LB medium containing kanamycin. Incubate overnight at 37°C with shaking (220 rpm).[\[15\]](#)
- **Large-Scale Culture:** The next day, inoculate 1 L of LB medium (in a 2.8 L baffled flask) with the starter culture. Incubate at 37°C with shaking (220 rpm).
- **Induction:** Monitor the optical density of the culture at 600 nm (OD₆₀₀). When the OD₆₀₀ reaches 0.6–0.8, cool the culture to 20°C. Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[\[15\]](#)[\[16\]](#)
- **Expression at Lower Temperature:** Continue to incubate the culture overnight (16-18 hours) at 20°C with shaking. Lowering the temperature can enhance the solubility of the recombinant protein and reduce the formation of inclusion bodies.[\[16\]](#)
- **Cell Harvesting:** Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[\[15\]](#)

Protocol 3: Cell Lysis and Lysate Clarification

- **Resuspension:** Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (see Table 2).
- **Lysis:** Lyse the cells on ice using sonication (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF). Ensure the sample remains cold to prevent protein denaturation and degradation.
- **Lysate Clarification:** Centrifuge the lysate at 40,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.

- **Sample Collection:** Carefully collect the supernatant, which contains the soluble His-tagged **CCT1** protein. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Protocol 4: Two-Step Protein Purification

Step A: Immobilized Metal Affinity Chromatography (IMAC)

- **Column Preparation:** Pack a chromatography column with 5 mL of Ni-NTA agarose resin. Equilibrate the resin with 10 column volumes (CV) of Lysis Buffer.[\[11\]](#)[\[17\]](#)
- **Sample Loading:** Load the clarified and filtered lysate onto the equilibrated column at a flow rate of 1 mL/min. Collect the flow-through fraction for analysis.
- **Washing:** Wash the column with 10 CV of Wash Buffer (see Table 2) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.[\[17\]](#)
[\[18\]](#)
- **Elution:** Elute the bound **CCT1** protein with 5 CV of Elution Buffer (see Table 2), which contains a high concentration of imidazole. Collect 1 mL fractions.[\[17\]](#)[\[18\]](#)
- **Analysis:** Analyze the collected fractions by SDS-PAGE to identify those containing pure **CCT1**. Pool the fractions with the highest concentration of the target protein.

Step B: Size-Exclusion Chromatography (SEC)

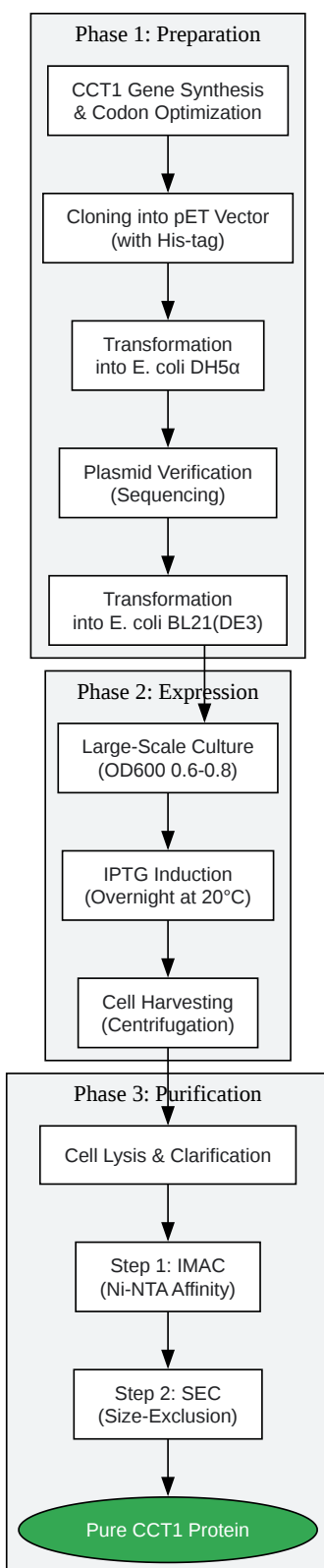
- **Buffer Exchange (Optional):** If necessary, concentrate the pooled IMAC fractions and exchange the buffer to SEC Buffer (see Table 2) using a desalting column or centrifugal concentrator.
- **Column Equilibration:** Equilibrate a suitable SEC column (e.g., Superdex 200) with at least 2 CV of SEC Buffer. The choice of column depends on the size of **CCT1** and the desired resolution.[\[14\]](#)[\[19\]](#)
- **Sample Injection:** Inject the concentrated, buffer-exchanged **CCT1** sample onto the SEC column.

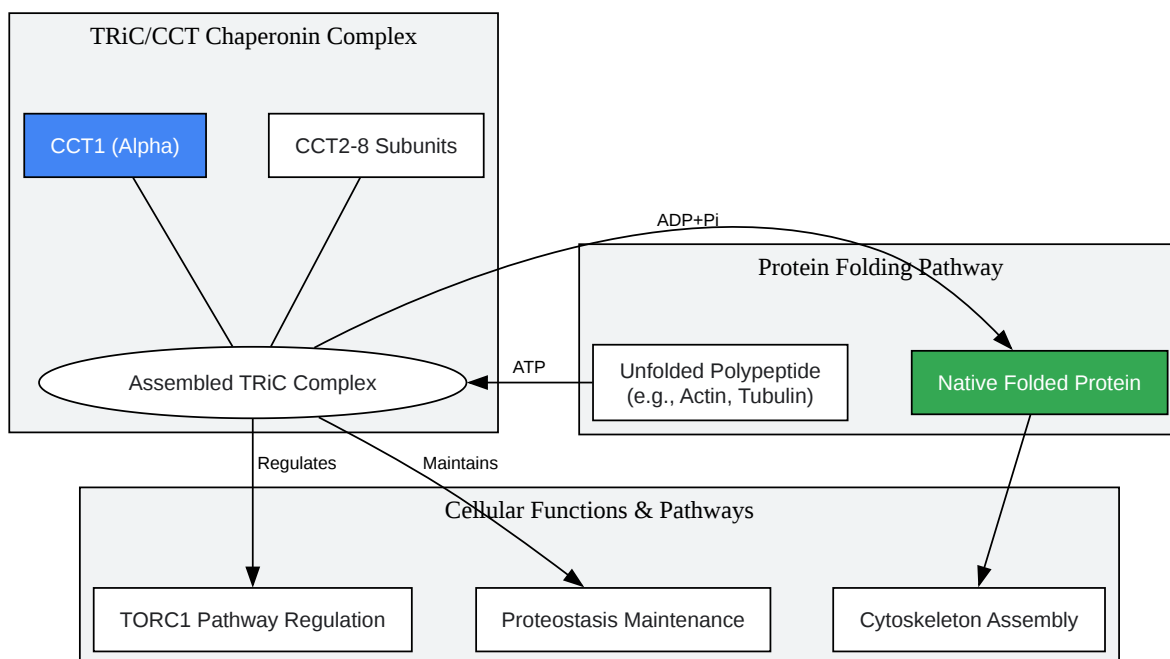
- **Separation and Fractionation:** Run the chromatography with SEC Buffer at a constant flow rate. The proteins will separate based on their size, with larger molecules eluting first.[\[12\]](#)[\[13\]](#) Collect fractions and monitor the elution profile at 280 nm.
- **Final Analysis and Storage:** Analyze the SEC fractions by SDS-PAGE to confirm purity. Pool the fractions containing pure, monomeric **CCT1**. Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Table 2: Buffer Compositions

Buffer Name	Composition
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1 mM PMSF
Wash Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 1 mM DTT
Elution Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 1 mM DTT
SEC Buffer	20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl ₂ , 1 mM DTT

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- To cite this document: BenchChem. [Application Notes: Expression and Purification of Recombinant CCT1 Protein from E. coli]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192471#recombinant-cct1-protein-expression-and-purification-from-e-coli]

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